4-[(Cyanomethanesulfonyl)methyl]benzoic acid
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Overview
Description
4-[(Cyanomethanesulfonyl)methyl]benzoic acid is a chemical compound with the molecular formula C10H9NO4S and a molecular weight of 239.25 g/mol . This compound has gained significant attention in scientific research due to its diverse range of applications. It is characterized by the presence of a benzoic acid moiety substituted with a cyanomethanesulfonyl group, which imparts unique chemical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyanomethanesulfonyl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with cyanomethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above . The process may be optimized for cost-effectiveness and scalability, ensuring consistent quality and yield of the product . Advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyanomethanesulfonyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyanomethanesulfonyl group to other functional groups, such as amines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under appropriate conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(Cyanomethanesulfonyl)methyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Cyanomethanesulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways . The cyanomethanesulfonyl group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects . The benzoic acid moiety may also contribute to the compound’s overall activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-[(Methylsulfonyl)methyl]benzoic acid: Similar structure but with a methylsulfonyl group instead of a cyanomethanesulfonyl group.
4-[(Ethylsulfonyl)methyl]benzoic acid: Contains an ethylsulfonyl group.
4-[(Propylsulfonyl)methyl]benzoic acid: Contains a propylsulfonyl group.
Uniqueness
4-[(Cyanomethanesulfonyl)methyl]benzoic acid is unique due to the presence of the cyanomethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl-substituted benzoic acids . This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(cyanomethylsulfonylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-5-6-16(14,15)7-8-1-3-9(4-2-8)10(12)13/h1-4H,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGKMKJXCJYKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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